1-Éthyl-5-hydroxypyrrolidin-2-one

Vue d'ensemble

Description

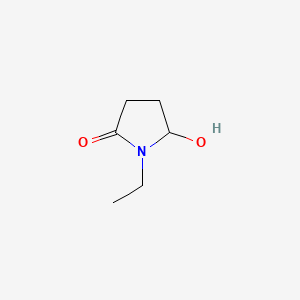

1-Ethyl-5-hydroxypyrrolidin-2-one is a cyclic amide with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a colorless, hygroscopic oil that is slightly soluble in chloroform, ethyl acetate, and methanol . This compound is known for its unique chemical properties and versatility in various scientific research applications.

Applications De Recherche Scientifique

1-Ethyl-5-hydroxypyrrolidin-2-one is widely used in scientific research due to its unique properties. Some of its applications include:

Mécanisme D'action

Target of Action

1-Ethyl-5-hydroxypyrrolidin-2-one is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids are known to interact with a variety of targets, including various enzymes and receptors, contributing to their wide range of biological activities . .

Mode of Action

Pyrrolidine alkaloids, the parent compounds, have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some pyrrolidine alkaloids have been shown to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their activity .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to influence several biochemical pathways, leading to a variety of downstream effects . These effects include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

It is known that the compound is an oil, slightly soluble in chloroform, ethyl acetate, and methanol . This suggests that it may have good bioavailability due to its lipophilic nature, which could facilitate absorption and distribution in the body.

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy

Analyse Biochimique

Biochemical Properties

1-Ethyl-5-hydroxypyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the metabolism of pyrrolidinone derivatives, potentially acting as a substrate or inhibitor. The hydroxyl group at the fifth position allows for hydrogen bonding interactions, which can affect the binding affinity and specificity of the compound towards its target biomolecules .

Cellular Effects

1-Ethyl-5-hydroxypyrrolidin-2-one exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-5-hydroxypyrrolidin-2-one involves its interactions with specific biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to changes in their conformation and activity. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. Furthermore, 1-Ethyl-5-hydroxypyrrolidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-5-hydroxypyrrolidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-5-hydroxypyrrolidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 1-Ethyl-5-hydroxypyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage .

Metabolic Pathways

1-Ethyl-5-hydroxypyrrolidin-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 1-Ethyl-5-hydroxypyrrolidin-2-one is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 1-Ethyl-5-hydroxypyrrolidin-2-one plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes. For example, localization to the mitochondria may enhance its impact on cellular energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method uses simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters, and non-poisonous and cost-effective Oxone as the oxidant .

Industrial Production Methods: Industrial production of 1-Ethyl-5-hydroxypyrrolidin-2-one typically involves the use of N-ethylsuccinimide as a precursor . The process includes amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidants include Oxone and other mild oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparaison Avec Des Composés Similaires

1-Ethyl-5-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidin-2-one: A five-membered lactam present in both natural and synthetic compounds.

N-ethyl-2-pyrrolidone: Another cyclic amide with similar properties and applications.

Activité Biologique

1-Ethyl-5-hydroxypyrrolidin-2-one is a compound belonging to the class of pyrrolidine alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

1-Ethyl-5-hydroxypyrrolidin-2-one exhibits its biological effects through various mechanisms:

- Target Interaction : The compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to influence several biochemical pathways, leading to a range of downstream effects such as antioxidant and anti-inflammatory activities.

- Biochemical Pathways : Pyrrolidine alkaloids, including this compound, affect metabolic processes by modulating enzyme activity and gene expression. For instance, it can act as both an enzyme inhibitor and an activator depending on the cellular context .

Pharmacokinetics

The pharmacokinetic profile of 1-Ethyl-5-hydroxypyrrolidin-2-one indicates that it is slightly soluble in organic solvents like chloroform and methanol. Its hygroscopic nature suggests that it can absorb moisture from the environment, potentially affecting its stability and bioavailability.

Biological Activities

1-Ethyl-5-hydroxypyrrolidin-2-one has been documented to exhibit a variety of biological activities:

- Antioxidant Activity : Studies have indicated that this compound can scavenge free radicals, thus providing protection against oxidative stress. This property is crucial for its potential use in treating diseases associated with oxidative damage .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Research suggests that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 1-Ethyl-5-hydroxypyrrolidin-2-one:

- Isolation from Natural Sources : This compound has been isolated from various plant species, including Jatropha curcas and Pteridium aquilinum, highlighting its natural occurrence and potential therapeutic uses .

- Phytochemical Studies : A study focused on the isolation of new pyrrolidone alkaloids from Rourea oligophlebia demonstrated the structural similarity and biological relevance of 1-Ethyl-5-hydroxypyrrolidin-2-one within the broader class of pyrrolidine derivatives .

- Toxicological Assessments : Animal model studies indicate that dosage significantly affects the compound's impact on cellular processes. Lower doses may enhance metabolic functions, while higher doses could lead to toxic effects such as oxidative stress .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-ethyl-5-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-7-5(8)3-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOOHZIYIQTLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028010 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72954-65-5 | |

| Record name | 1-Ethyl-5-hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.